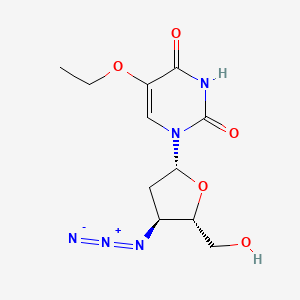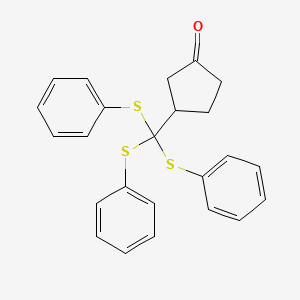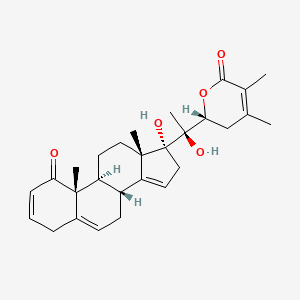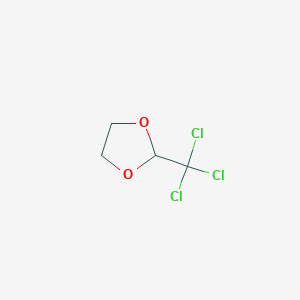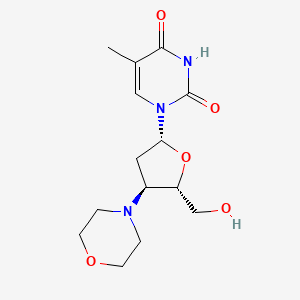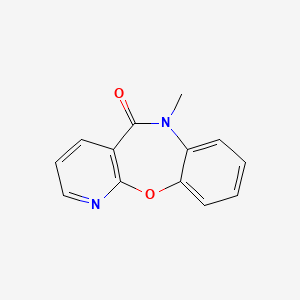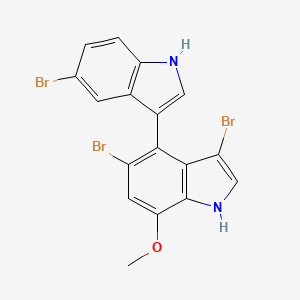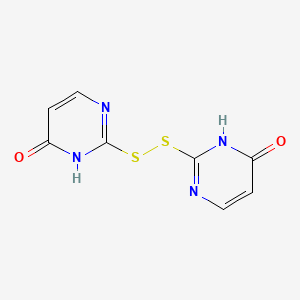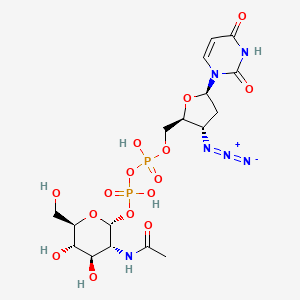
(1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)methanol: is a complex organic compound that features both an indole and a pyridine ring in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)methanol typically involves multi-step organic reactions. One common approach is to start with the indole and pyridine precursors, which are then linked through a series of reactions involving alkylation, reduction, and functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study the interactions between indole and pyridine-containing molecules and various biological targets. It may also serve as a probe for investigating cellular pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of (1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine rings in its structure allow it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)ethanol
- (1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)amine
- (1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)ketone
Uniqueness
What sets (1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)methanol apart from similar compounds is its specific combination of functional groups and the spatial arrangement of the indole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
13426-97-6 |
|---|---|
Molekularformel |
C16H17N2O+ |
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
[1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium-3-yl]methanol |
InChI |
InChI=1S/C16H17N2O/c19-12-13-4-3-8-18(11-13)9-7-14-10-17-16-6-2-1-5-15(14)16/h1-6,8,10-11,17,19H,7,9,12H2/q+1 |
InChI-Schlüssel |
HWWVGSUELIMHKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[N+]3=CC=CC(=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


